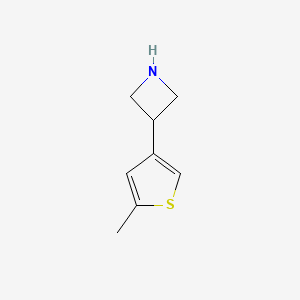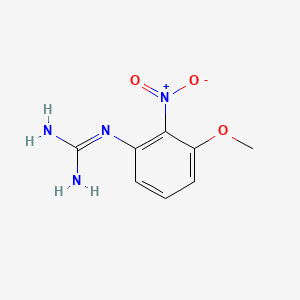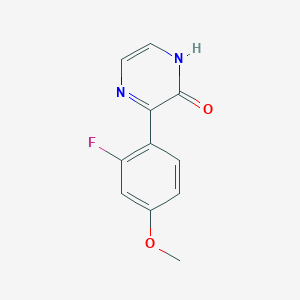
3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxyaniline and pyrazine-2-carboxylic acid.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyrazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluorophenyl)pyrazin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activity.
3-(4-Methoxyphenyl)pyrazin-2(1H)-one: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.
3-Phenylpyrazin-2(1H)-one: Lacks both the fluorine and methoxy groups, making it less specialized in its applications.
Uniqueness
The presence of both fluorine and methoxy groups in 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one makes it unique compared to its analogs. These substituents can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-methoxyphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-11(15)14-5-4-13-10/h2-6H,1H3,(H,14,15) |
Clave InChI |
BVIQELIYZJVXSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC=CNC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
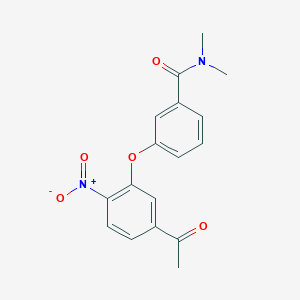
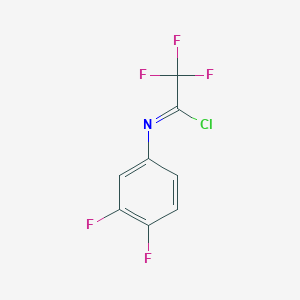
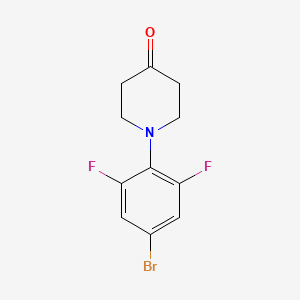
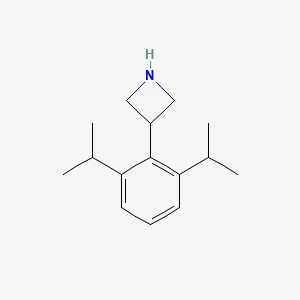
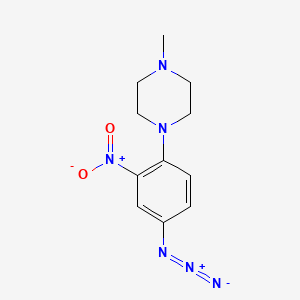
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
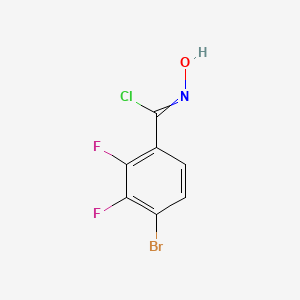
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
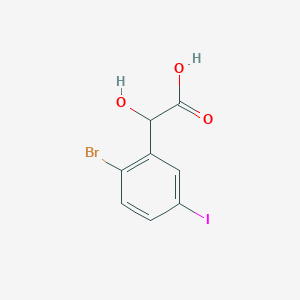
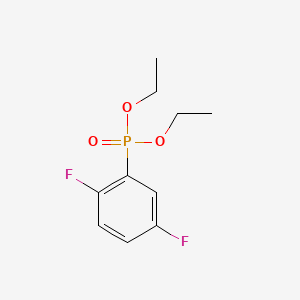
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
